molecular formula C11H10BrN B11872799 1-(Bromomethyl)naphthalen-2-amine

1-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11872799
M. Wt: 236.11 g/mol
InChI Key: QVQWPDFIGGLKIN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the first position and an amine group at the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the bromination of 2-aminonaphthalene followed by a substitution reaction. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalen-2-amine involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it useful in the design of inhibitors or probes that target specific enzymes or receptors .

Comparison with Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but lacks the amine group.

    2-Bromonaphthalene: Lacks the methyl and amine groups.

    1-(Bromomethyl)naphthalene: Lacks the amine group.

Uniqueness: 1-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both a bromomethyl and an amine group on the naphthalene ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

1-(Bromomethyl)naphthalen-2-amine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C11H10BrN
Molecular Weight: 224.11 g/mol
CAS Number: 626-14-4

The compound features a naphthalene ring substituted with a bromomethyl group and an amine, which contributes to its reactivity and biological interactions.

This compound exhibits various mechanisms of action, primarily through its interaction with biological targets such as enzymes and receptors:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with pain, inflammation, and other physiological processes.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Cancer Cell Line IC50 (µM)
HeLa15.4
MCF-718.7

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects, particularly in models of neurodegeneration. It appears to modulate oxidative stress responses and promote neuronal survival.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : A detailed investigation into the anticancer properties was conducted using human cancer cell lines. The study found that treatment with the compound resulted in increased levels of apoptotic markers and reduced cell viability .
  • Neuroprotection : Research focusing on neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents, suggesting its potential utility in treating neurodegenerative diseases .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,13H2

InChI Key

QVQWPDFIGGLKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)N

Origin of Product

United States

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